Amperozide
Overview
Description
Amperozide is an atypical antipsychotic compound belonging to the diphenylbutylpiperazine class. It primarily acts as an antagonist at the 5-hydroxytryptamine 2A receptor. Unlike most antipsychotic drugs, this compound does not block dopamine receptors but inhibits dopamine release and alters the firing pattern of dopaminergic neurons . Initially investigated for the treatment of schizophrenia in humans, it was never adopted clinically for this purpose. Instead, its main use lies in veterinary medicine, particularly in intensively farmed pigs, to decrease aggression and stress, thereby increasing feeding and productivity .
Preparation Methods
The synthesis of amperozide involves several steps, starting with the preparation of the diphenylbutylpiperazine core. The synthetic route typically includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane.
Attachment of the Diphenylbutyl Group: The diphenylbutyl group is introduced through a nucleophilic substitution reaction, where the piperazine ring reacts with a diphenylbutyl halide.
Carboxamide Formation: The final step involves the formation of the carboxamide group by reacting the intermediate compound with an appropriate isocyanate or carbamoyl chloride
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Amperozide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, altering its pharmacological properties.
Substitution: This compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups, potentially modifying its activity
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Amperozide has several scientific research applications, including:
Chemistry: It is used as a reference compound in studies investigating the structure-activity relationships of diphenylbutylpiperazine derivatives.
Biology: this compound is employed in research exploring the role of 5-hydroxytryptamine 2A receptors in various biological processes.
Medicine: Although not used clinically for humans, this compound is studied for its potential therapeutic effects in treating psychiatric disorders.
Industry: In veterinary medicine, this compound is used to manage aggression and stress in farm animals, improving their overall productivity
Mechanism of Action
Amperozide exerts its effects primarily by antagonizing the 5-hydroxytryptamine 2A receptor. This action inhibits the release of dopamine and alters the firing pattern of dopaminergic neurons. The molecular targets involved include the 5-hydroxytryptamine 2A receptor and dopaminergic neurons .
Comparison with Similar Compounds
Amperozide is unique among antipsychotic drugs due to its selective antagonism of the 5-hydroxytryptamine 2A receptor without blocking dopamine receptors. Similar compounds include:
Pimozide: Another diphenylbutylpiperazine derivative, but it primarily acts as a dopamine receptor antagonist.
Fluspirilene: A diphenylbutylpiperidine derivative with antipsychotic properties, acting on dopamine receptors.
Penfluridol: A diphenylbutylpiperidine antipsychotic that also targets dopamine receptors
This compound’s unique mechanism of action and its application in veterinary medicine distinguish it from these similar compounds.
Properties
CAS No. |
75558-90-6 |
---|---|
Molecular Formula |
C23H29F2N3O |
Molecular Weight |
401.5 g/mol |
IUPAC Name |
4-[4,4-bis(4-fluorophenyl)butyl]-N-ethylpiperazine-1-carboxamide |
InChI |
InChI=1S/C23H29F2N3O/c1-2-26-23(29)28-16-14-27(15-17-28)13-3-4-22(18-5-9-20(24)10-6-18)19-7-11-21(25)12-8-19/h5-12,22H,2-4,13-17H2,1H3,(H,26,29) |
InChI Key |
NNAIYOXJNVGUOM-UHFFFAOYSA-N |
SMILES |
CCNC(=O)N1CCN(CC1)CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Canonical SMILES |
CCNC(=O)N1CCN(CC1)CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Appearance |
Solid powder |
Key on ui other cas no. |
75558-90-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
75529-73-6 (hydrochloride) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Amperozide; FG 5606; Amperozida; Amperozidum |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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